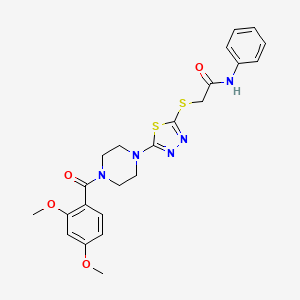
1-(2,5-dimethylbenzyl)-N-(3-fluoro-4-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,5-dimethylbenzyl)-N-(3-fluoro-4-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C22H21FN2O2 and its molecular weight is 364.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
HIV Integrase Inhibition
This compound is part of a class of agents known for potent inhibition of the HIV-integrase-catalyzed strand transfer process, crucial in the treatment of AIDS. A related compound, 2-[1-(dimethylamino)-1-methylethyl]-N-(4-fluorobenzyl)-5,6-dihydroxypyrimidine-4-carboxamide, exhibits significant inhibition with favorable pharmacokinetic properties, suggesting potential as an antiviral agent (Pace et al., 2007).
Met Kinase Inhibition
Another application is in the selective inhibition of the Met kinase superfamily. Analogous compounds have demonstrated efficacy in tumor stasis in cancer models, leading to their advancement into clinical trials (Schroeder et al., 2009).
Antimicrobial Activity
Compounds with similar structures have shown antibacterial and antifungal activities, with notable potency against various pathogens. This includes both Gram-positive and Gram-negative bacteria, as well as fungi (Vasu et al., 2003).
Polyamide Synthesis
This compound is structurally related to intermediates used in the synthesis of novel aromatic polyamides. These polyamides have applications in materials science due to their solubility, thermal stability, and film-forming properties (Hsiao et al., 1999).
Orexin-1 Receptor Mechanisms
In neuroscience, similar compounds have been studied for their role in modulating behaviors like compulsive food consumption, indicating potential therapeutic applications in eating disorders (Piccoli et al., 2012).
Antimycobacterial Activity
In the context of infectious diseases, related dihydropyridines have been shown to possess anti-tuberculosis activity, indicating potential use in treating this disease (Mohammadpour, 2012).
Eigenschaften
IUPAC Name |
1-[(2,5-dimethylphenyl)methyl]-N-(3-fluoro-4-methylphenyl)-2-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN2O2/c1-14-6-7-15(2)17(11-14)13-25-10-4-5-19(22(25)27)21(26)24-18-9-8-16(3)20(23)12-18/h4-12H,13H2,1-3H3,(H,24,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZLLKONLXXFWHQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2C=CC=C(C2=O)C(=O)NC3=CC(=C(C=C3)C)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

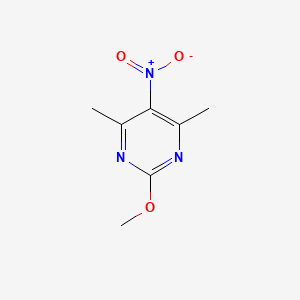
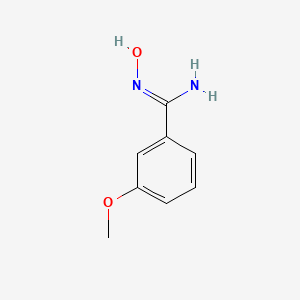
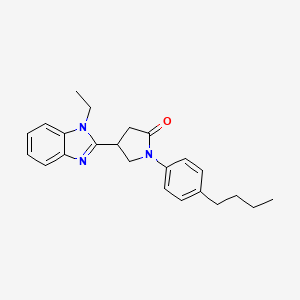
![1-[(4-Methoxy-1-methylsulfonylpiperidin-4-yl)methyl]-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B2400010.png)
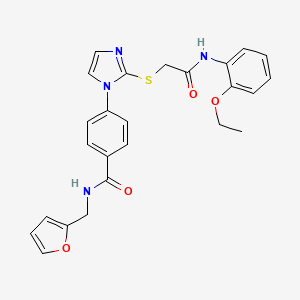
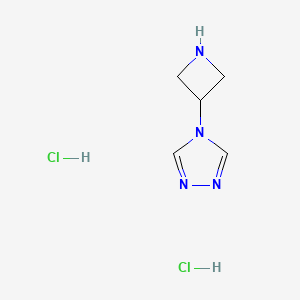
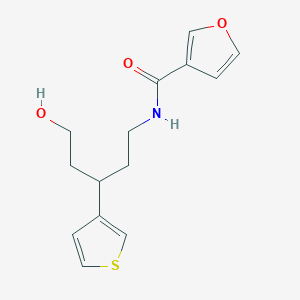
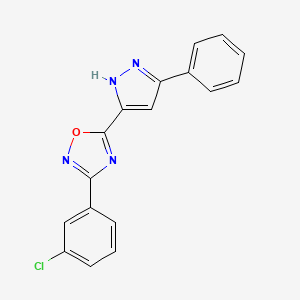


![4-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine](/img/structure/B2400023.png)
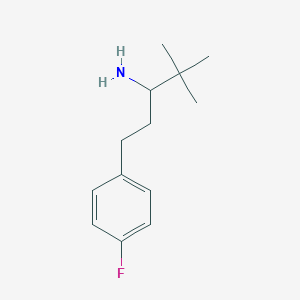
![7-Iodo-5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2400025.png)
